molecular formula C15H22N2O B11867686 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Cat. No.: B11867686
M. Wt: 246.35 g/mol
InChI Key: RAIBDTZTWBNGRW-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxa-2-azaspiro[45]decan-9-amine is a spiro compound characterized by a unique bicyclic structure Spiro compounds are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in the formation of new spiro derivatives with different functional groups.

Scientific Research Applications

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-ylmethanamine
  • 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one
  • 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl

Uniqueness

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine stands out due to its specific structural features and potential applications. Its unique spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and other research areas. Additionally, its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

InChI

InChI=1S/C15H22N2O/c16-14-6-9-18-15(10-14)7-8-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2

InChI Key

RAIBDTZTWBNGRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(C2)CC3=CC=CC=C3)CC1N

Origin of Product

United States

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